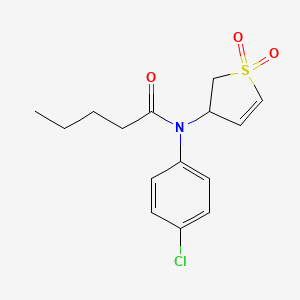
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide, commonly known as CPDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPDT belongs to the class of amides and contains a chlorophenyl group, a dioxido-2,3-dihydrothiophen-3-yl group, and a pentanamide group.
科学的研究の応用
CPDT has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CPDT has been found to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. CPDT has also been studied for its antimicrobial properties and has shown promising results against various bacteria and fungi. In agriculture, CPDT has been studied for its potential use as a herbicide and insecticide. CPDT has also been studied for its applications in material science, specifically for its use in the fabrication of organic electronic devices.
作用機序
The mechanism of action of CPDT is not fully understood. However, studies have suggested that CPDT may act by inhibiting the activity of certain enzymes, leading to cell death in cancer cells. CPDT has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
CPDT has been found to have various biochemical and physiological effects. In cancer cells, CPDT has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of certain proteins involved in cancer development. In bacteria and fungi, CPDT has been found to disrupt the cell membrane, leading to their death. CPDT has also been found to have low toxicity in mammalian cells, making it a potential candidate for drug development.
実験室実験の利点と制限
One advantage of CPDT is its versatility in various fields of research. CPDT has shown promising results in medicine, agriculture, and material science, making it a valuable compound for researchers. Another advantage of CPDT is its low toxicity in mammalian cells, making it a safe compound to work with. However, one limitation of CPDT is its limited solubility in water, which may affect its efficacy in certain applications.
将来の方向性
There are several future directions for the research of CPDT. In medicine, further studies are needed to fully understand the mechanism of action of CPDT and its potential as a drug candidate for the treatment of cancer. In agriculture, further studies are needed to determine the efficacy of CPDT as a herbicide and insecticide. In material science, further studies are needed to explore the potential applications of CPDT in the fabrication of organic electronic devices. Additionally, studies are needed to improve the solubility of CPDT in water, which may increase its efficacy in certain applications.
合成法
The synthesis of CPDT involves the reaction of 4-chlorobenzoyl chloride with 3-thiophenecarboxylic acid in the presence of triethylamine to form the intermediate 4-chlorobenzoyl-3-thiophenecarboxylic acid. This intermediate is then reacted with pentanoyl chloride in the presence of triethylamine to yield CPDT. The reaction scheme is shown below:
特性
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S/c1-2-3-4-15(18)17(13-7-5-12(16)6-8-13)14-9-10-21(19,20)11-14/h5-10,14H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCXVYMPFFQAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2542639.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2542642.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2542645.png)
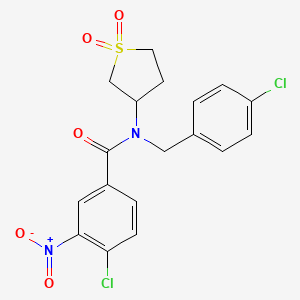

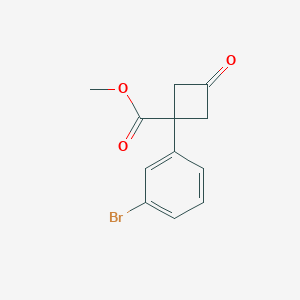
![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2542652.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2542653.png)
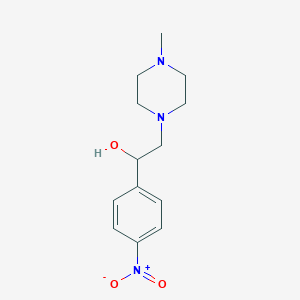
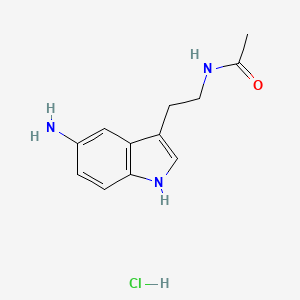
![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide](/img/structure/B2542656.png)
![3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2542658.png)
![Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2542660.png)